N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 5 and a carboxamide group. The phenyl ring attached to the amide nitrogen contains a methoxy group at position 4 and a 2-oxopiperidin-1-yl moiety at position 2.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-15(24-19-18-10)16(22)17-11-6-7-13(23-2)12(9-11)20-8-4-3-5-14(20)21/h6-7,9H,3-5,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXPGAOVPDLAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine Derivatives
The compound contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids.
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antifungal, and antiviral properties. This article focuses on the biological activity of this specific thiadiazole derivative, summarizing key research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 346.4 g/mol. The compound features a methoxy group, a piperidinone moiety, and a thiadiazole ring, contributing to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1207022-51-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. A notable investigation assessed the cytotoxic effects of this compound against breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent).
Key Findings:
-
Cytotoxicity : The compound exhibited concentration-dependent cytotoxicity against both MCF-7 and MDA-MB-231 cell lines. The IC50 values were determined using the MTT assay.
- MCF-7: IC50 = 51.5 µM
- MDA-MB-231: IC50 = 82 µM
- Mechanism of Action : Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells. The mechanism was linked to the activation of caspases (caspase 3, caspase 7, and caspase 8), which are crucial for programmed cell death.
- Comparative Activity : The compound's activity was compared to standard chemotherapeutics like etoposide. Notably, it demonstrated higher anticancer efficacy than etoposide at certain concentrations.
Structure Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their substituents. Research indicates that:
- Substituent Positioning : The placement of methoxy groups on the phenyl ring enhances anticancer activity.
- Rigidity vs Flexibility : Compounds with flexible linkages showed varied activity based on the nature of substituents attached to the thiadiazole ring.
Case Studies
Several studies have explored the biological activities of related thiadiazole compounds:
- Study on Thiadiazole Derivatives : A comparative study evaluated multiple 1,3,4-thiadiazole derivatives against breast cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited significantly higher cytotoxicity (e.g., viability rates around 40% at 100 µM for MCF-7 cells) compared to those without such modifications .
- In Silico Studies : Computational analyses suggested that these compounds could interact with multiple biological targets, indicating a multitarget mode of action which may enhance their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound has been investigated for its potential anti-inflammatory and analgesic effects. Studies indicate that it may interact with specific enzymes and receptors involved in inflammatory pathways, suggesting a mechanism where it inhibits these targets to exert therapeutic effects.
Case Study:
In a study focusing on its analgesic properties, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide was tested in animal models. Results showed a significant reduction in pain responses compared to controls, indicating its potential as a new analgesic agent.
Biological Research
Biochemical Interactions:
The compound is used as a building block in the synthesis of more complex molecules aimed at probing biological systems. Its interactions with biological macromolecules are under investigation to understand its role in modulating biochemical pathways .
Applications in Drug Development:
this compound serves as a lead compound for developing new drugs targeting specific diseases. Its structural features allow for modifications that enhance efficacy and selectivity against various biological targets .
Industrial Applications
Material Science:
The compound is also explored for its utility in developing new materials. Its unique chemical properties make it suitable for creating functional materials that can be used in coatings or as additives in polymers.
Synthesis and Characterization
Synthetic Routes:
The synthesis of this compound typically involves several steps:
- Formation of the Oxopiperidine Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxy Group: Methylation reactions using reagents like methyl iodide.
- Carboxamide Formation: Acylation of the amine group with acetic anhydride or acetyl chloride .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related 1,2,3-thiadiazole-5-carboxamide derivatives, highlighting substituent variations and biological activities:
Pharmacological and Functional Differences
Tiadinil (TDL)
- Mechanism : Activates SAR in plants via its metabolite 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), enhancing disease resistance without direct antimicrobial effects .
- Applications : Commercialized as V-GET® for rice blight resistance .
BTP2 (YM-58483)
- Mechanism : Inhibits store-operated calcium entry (SOCE) by targeting ORAI1 channels, reducing calcium overload in conditions like doxorubicin-induced heart failure and acute lung injury .
- Key Findings :
N-(2,5-dimethoxyphenyl) Analogue
Target Compound
- Hypothesized Targets : The 2-oxopiperidin-1-yl group may confer affinity for neurological targets (e.g., serotonin receptors or calcium channels) based on structural parallels to piperidine-containing drugs.
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
Answer:
Synthesis involves sequential steps:
Nucleophilic substitution : React 4-methoxy-3-aminophenol with 2-oxopiperidine under basic conditions (K₂CO₃, DMF, 80°C) to form the piperidine-substituted intermediate.
Acylation : Couple the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride using DCC/DMAP in anhydrous dichloromethane (0–5°C, 12 hours).
Critical parameters :
- Temperature control (<5°C) during acylation to prevent side reactions.
- Purification via silica gel chromatography (hexane/EtOAc, 3:1 to 1:2 gradient).
- Inert atmosphere (N₂/Ar) to avoid hydrolysis of the acid chloride .
Basic: Which spectroscopic methods confirm structural integrity?
Answer:
- 1H NMR : Methoxy protons (δ 3.8–4.0 ppm), thiadiazole C-H (δ 8.2–8.5 ppm).
- 13C NMR : Carbonyl signals (2-oxopiperidine at ~208 ppm; carboxamide at ~170 ppm).
- HRMS : Exact mass verification (e.g., calculated [M+H]+: 415.1234; observed: 415.1236).
- HPLC : Purity >95% (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min) .
Advanced: How to design SAR studies for the 2-oxopiperidine and methoxy groups?
Answer:
- Analog synthesis : Replace 2-oxopiperidine with piperazine or saturated piperidine; substitute methoxy with halogens (F, Cl) or nitro groups.
- Activity testing : Evaluate kinase inhibition (e.g., EGFR T790M) via fluorescence polarization.
Example finding : Removing the ketone (2-oxopiperidine → piperidine) reduced binding affinity by 10-fold, highlighting its role in hydrogen bonding .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media.
- Mechanistic probing : Assess ATP-binding cassette (ABC) transporter expression via qPCR; co-treat with efflux inhibitors (e.g., verapamil).
- Cross-validation : Compare IC₅₀ values across orthogonal assays (e.g., cell viability vs. target enzyme inhibition) .
Basic: What in vitro models assess antimicrobial potential?
Answer:
- Bacterial strains : S. aureus (ATCC 29213), E. coli (ATCC 25922) in Mueller-Hinton broth (CLSI guidelines).
- Fungal strains : C. albicans (ATCC 90028) in RPMI-1640.
- Selectivity index : Cytotoxicity on HEK293 cells (CC₅₀ > 100 μM for antimicrobial hits) .
Advanced: How can molecular docking optimize kinase selectivity?
Answer:
- Docking software : AutoDock Vina to model interactions with kinase ATP pockets (e.g., EGFR T790M).
- Key interactions : Thiadiazole π-π stacking with Phe856; methoxy group hydrogen bonding to Thr790.
- Validation : Surface plasmon resonance (SPR) to measure binding kinetics (KD < 100 nM for leads) .
Basic: What are the compound’s stability profiles and storage protocols?
Answer:
- pH stability : Degrades at pH <3 (thiadiazole ring hydrolysis) or >10 (demethylation).
- Storage : -20°C in amber vials under argon. Lyophilize aqueous stocks to prevent hydrolysis.
- Accelerated testing : <5% degradation after 6 months at 40°C/75% RH .
Advanced: How to predict and identify metabolic pathways?
Answer:
- Phase I metabolism : CYP3A4-mediated oxidation of piperidine; CYP2D6-mediated O-demethylation.
- Metabolite ID : Incubate with human liver microsomes + NADPH; analyze via LC-MS/MS (Q-TOF). Detect hydroxylated (+16.0 m/z) and demethylated (-14.0 m/z) metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
